molecular formula C24H21N3O3 B1595720 2,4,6-Tris(benzyloxy)-1,3,5-triazine CAS No. 7285-83-8

2,4,6-Tris(benzyloxy)-1,3,5-triazine

Cat. No. B1595720
CAS RN: 7285-83-8
M. Wt: 399.4 g/mol
InChI Key: QNWCYDNXMANIFZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(benzyloxy)-1,3,5-triazine is a chemical compound with the linear formula C27H24O4 . It has a molecular weight of 412.49 .

Scientific Research Applications

Acid-Catalyzed O-Benzylating Reagent

2,4,6-Tris(benzyloxy)-1,3,5-triazine, also known as TriBOT, serves as an acid-catalyzed O-benzylating reagent. This reagent is notable for its effectiveness in the synthesis of benzyl ethers from various functionalized alcohols, showing good yields. TriBOT is characterized as an inexpensive, stable crystalline solid with high atom economy (Yamada, Fujita, & Kunishima, 2012).

Non-Linear Optical Investigations

TriBOT derivatives have been synthesized and subjected to computational and non-linear optical (NLO) investigations. These studies reveal the molecule's potential in the field of NLO applications, particularly in structure-property relations and optical transmission through the visible range. This non-conjugated structure of TriBOT derivatives contributes to their unique properties in this domain (Srinivas et al., 2006).

Study of Reactivities in Acid-Catalyzed O-Benzylation

Further research into TriBOT's reactivity in acid-catalyzed O-benzylations has been conducted. This includes examining the effects of different isomeric core triazine structures on reactivity and conducting kinetic studies to better understand the process (Fujita, Hayakawa, & Kunishima, 2015).

Synthesis and Characterization in Polymer Chemistry

TriBOT is involved in the synthesis and characterization of dendrimeric melamine cored complexes, which are significant in polymer chemistry. These complexes exhibit notable magnetic behaviors, contributing to the understanding of material sciences and their applications (Uysal & Koç, 2010).

Application in Chlorination and Oxidation Reactions

A variant of TriBOT has been synthesized for use in chlorination and oxidation reactions. This demonstrates its versatility as a reagent in organic synthesis, providing an efficient method for the synthesis of various chemical structures (Thorat, Bhong, & Karade, 2013).

Synthesis of Benzyl Esters from Carboxylic Acids

Research has also explored the synthesis of benzyl esters from carboxylic acids using TriBOT. This includes investigating different reaction conditions, such as acidic or thermal, and their impacts on the final products. This research contributes to the understanding of reaction mechanisms in organic chemistry (Yamada et al., 2015).

Developments in Synthesis of Bioactive Triazines

TriBOT is part of the broader category of 1,3,5-triazine derivatives, which have a wide range of applications in pharmaceuticals, materials, and agrochemical industries. The structure and ease of functionalization of the 1,3,5-triazinecore make it a powerful scaffold for creating diverse molecular libraries. Recent synthetic advances have enabled the generation of bioactive 2,4,6-trisubstituted 1,3,5-triazines, highlighting their utility in creating selective and potent chemical probes for various protein families (Banerjee, Brown, & Weerapana, 2013).

Investigation into Molecular Structure and Stability

The molecular structure and stability of 2,4,6-tris[di(tert-butoxycarbonyl)methylidene]-hexahydro-1,3,5-triazine, a related compound, have been studied using various analytical techniques. This research provides insights into the stability of different isomers and the role of intramolecular hydrogen bonds in stabilizing certain structures, offering valuable information for the development of new compounds (Shastin et al., 2006).

Mass Spectrometry Analysis of TriBOT Derivatives

Studies using electrospray ionization collisionally activated dissociation (CAD) mass spectrometry of TriBOT derivatives have revealed interesting fragmentation patterns. This research contributes to the understanding of the molecular behavior of these compounds under high-energy conditions, aiding in the development of analytical methods for similar compounds (Ramesh et al., 2012).

Application in High-Performance Polymers

Research has been conducted on triazine-containing benzoxazine and its application in creating high-performance polymers. This study showcases the potential of TriBOT derivatives in material science, particularly in developing materials with high thermal stability and flame retardance (Wang, Li, Zhang, & Lu, 2013).

Pathways in Acid-Catalyzed O-Benzylation

Further studies have analyzed the reaction profile of acid-catalyzed O-benzylation with TriBOT, exploring both the neutral and cationic leaving group pathways. This research adds to the understanding of the kinetics and mechanisms involved in these reactions, important for optimizing synthetic processes (Fujita, Hayakawa, & Kunishima, 2018).

Future Directions

A related compound, 2,4,6-tris(2-pyridyl)-triazine, has been studied for its potential in photothermal therapy . This suggests that 2,4,6-Tris(benzyloxy)-1,3,5-triazine could also have potential applications in this area.

properties

IUPAC Name

2,4,6-tris(phenylmethoxy)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-4-10-19(11-5-1)16-28-22-25-23(29-17-20-12-6-2-7-13-20)27-24(26-22)30-18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWCYDNXMANIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279884
Record name 2,4,6-tris(benzyloxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Tris(benzyloxy)-1,3,5-triazine

CAS RN

7285-83-8
Record name NSC14428
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14428
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-tris(benzyloxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Tris(benzyloxy)-1,3,5-triazin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
K Yamada, S Yoshida, H Fujita… - European Journal of …, 2015 - Wiley Online Library
Two methods for the synthesis of benzyl esters from carboxylic acids using the O‐benzylating reagent 2,4,6‐tris(benzyloxy)‐1,3,5‐triazine (TriBOT) have been developed. The reactions …
M Ramesh, B Raju, M George… - Journal of mass …, 2012 - Wiley Online Library
The electrospray ionization collisionally activated dissociation (CAD) mass spectra of protonated 2,4,6‐tris(benzylamino)‐1,3,5‐triazine (1) and 2,4,6‐tris(benzyloxy)‐1,3,5‐triazine (6) …
H Fujita, N Hayakawa, M Kunishima - The Journal of Organic …, 2015 - ACS Publications
We have demonstrated O-benzylating abilities of both 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT), which have …
Number of citations: 24 pubs.acs.org
K Yamada, H Fujita, M Kitamura, M Kunishima - Synthesis, 2013 - thieme-connect.com
A new acid-catalyzed p-methoxybenzylating reagent, 2,4,6-tris(p-methoxybenzyloxy)-1,3,5-triazine (TriBOT-PM), has been developed. The reaction of acid- and alkali-labile alcohols …
Number of citations: 46 www.thieme-connect.com
K Srinivas, S Sitha, VJ Rao, K Bhanuprakash… - Journal of Materials …, 2006 - pubs.rsc.org
Four derivatives of 2,4,6-tris(benzyloxy)-1,3,5-triazine are synthesized and detailed computational and non-linear optical investigations are carried out. Computations indicate four …
Number of citations: 29 pubs.rsc.org
K Yamada, H Fujita, M Kunishima - Organic letters, 2012 - ACS Publications
Formal trimerization of the smallest unit of benzyl imidate leads to 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT), which can be used as an acid-catalyzed O-benzylating reagent. The …
Number of citations: 92 pubs.acs.org
K Yamada, N Hayakawa, H Fujita… - Chemical and …, 2017 - jstage.jst.go.jp
Acid-catalyzed allylating reagent 2, 4, 6-tris (allyloxy)-1, 3, 5-triazine (TriAT-allyl) and its substituted derivatives have been developed. The reaction of acid-, and alkali-labile alcohols …
Number of citations: 11 www.jstage.jst.go.jp
M Mas-Torrent, C Rovira, A Milanov, R Bhakta… - J. Mater …, 2006 - pubs.rsc.org
Four derivatives of 2, 4, 6-tris (benzyloxy)-1, 3, 5-triazine are synthesized and detailed computational and non-linear optical investigations are carried out. Molecule 1 [2, 4, 6-tris (…
Number of citations: 0 pubs.rsc.org
H Fujita, N Hayakawa, M Kunishima - The Journal of Organic …, 2018 - ACS Publications
The reaction profile of acid-catalyzed O-benzylation with 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) was analyzed to study the reaction kinetics. The first-order kinetic constant for the …
Number of citations: 1 pubs.acs.org
ZF An, RF Chen, J Yin, GH Xie, HF Shi… - … A European Journal, 2011 - Wiley Online Library
Conjugated asymmetric donor‐substituted 1,3,5‐triazines (ADTs) have been synthesized by nucleophilic substitution of organolithium catalyzed by [Pd(PPh 3 ) 4 ]. Theoretical and …

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